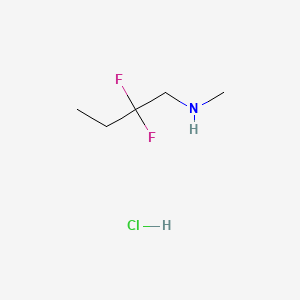
(2,2-Difluorobutyl)(methyl)aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Difluorobutyl)(methyl)aminehydrochloride is a chemical compound with the molecular formula C5H12ClF2N It is characterized by the presence of two fluorine atoms attached to a butyl group, a methyl group, and an amine group, all combined with hydrochloride
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorobutyl)(methyl)aminehydrochloride typically involves the reaction of 2,2-difluorobutane with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
化学反应分析
Types of Reactions: (2,2-Difluorobutyl)(methyl)aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of difluorobutyl oxides.
Reduction: Formation of methylamine derivatives.
Substitution: Formation of halogenated butylamines.
科学研究应用
(2,2-Difluorobutyl)(methyl)aminehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,2-Difluorobutyl)(methyl)aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
相似化合物的比较
- (2,2-Difluoro-3-methoxypropyl)(methyl)amine hydrochloride
- (2,2-Difluoropropyl)(methyl)amine hydrochloride
Comparison: (2,2-Difluorobutyl)(methyl)aminehydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and potential applications. The presence of the butyl group, as opposed to other alkyl groups, can influence its overall behavior in chemical reactions and biological systems.
属性
分子式 |
C5H12ClF2N |
|---|---|
分子量 |
159.60 g/mol |
IUPAC 名称 |
2,2-difluoro-N-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11F2N.ClH/c1-3-5(6,7)4-8-2;/h8H,3-4H2,1-2H3;1H |
InChI 键 |
YRAFBXWPSCZQFL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CNC)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















